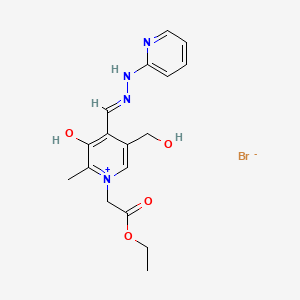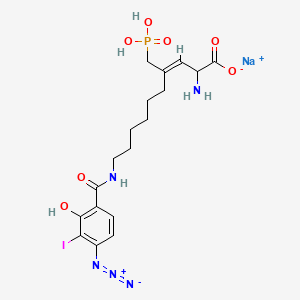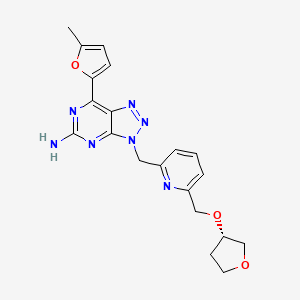
シフォラデナント
説明
科学的研究の応用
Ciforadenant has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of adenosine 2A receptors in various chemical reactions.
Biology: It is used to investigate the biological pathways involving adenosine 2A receptors and their role in immune modulation.
Industry: It is used in the development of new therapeutic agents targeting adenosine 2A receptors.
作用機序
シフォラデナントは、免疫細胞上のアデノシン2A受容体に選択的かつ可逆的に結合することにより、その効果を発揮します。 この結合は、腫瘍微小環境におけるアデノシンの免疫抑制効果を阻害し、それにより、T細胞やその他の免疫細胞の活性化と増殖を強化します . 含まれる分子標的および経路には、免疫調節において重要な役割を果たすアデノシン2A受容体シグナル伝達経路が含まれます .
生化学分析
Biochemical Properties
Ciforadenant plays a significant role in biochemical reactions by interacting with adenosine 2A receptors (A2ARs) on immune cells . It competes with adenosine, a product of ATP hydrolysis, for binding to A2ARs . This interaction can modulate the immune response within the tumor microenvironment .
Cellular Effects
Ciforadenant has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By binding to A2ARs on immune cells, ciforadenant can block the immunosuppressive effects of adenosine in the tumor microenvironment .
Molecular Mechanism
Ciforadenant exerts its effects at the molecular level through its interaction with A2ARs . It acts as an antagonist, blocking the binding and signaling of adenosine . This can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of ciforadenant can change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of ciforadenant can vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Ciforadenant is involved in the adenosine signaling pathway . It interacts with A2ARs, which are part of this pathway . The effects of ciforadenant on metabolic flux or metabolite levels are currently being studied .
Transport and Distribution
It is known to bind to A2ARs on the surface of immune cells
Subcellular Localization
Current knowledge suggests that it binds to A2ARs on the surface of immune cells , but more information is needed to understand its complete subcellular localization .
準備方法
シフォラデナントの合成経路および反応条件には、アデノシン2A受容体に効果的に結合できる低分子の調製が含まれます。 シフォラデナントの工業的製造方法は広く公開されていませんが、この化合物は、その効力と選択性を保証する一連の化学反応によって合成されることが知られています .
化学反応の分析
シフォラデナントは、次のようなさまざまなタイプの化学反応を起こします。
酸化: この反応は、化合物に酸素を付加するか、水素を除去することを伴います。
還元: この反応は、化合物に水素を付加するか、酸素を除去することを伴います。
置換: この反応は、化合物中の1つの原子または原子群を別の原子または原子群で置き換えることを伴います。
これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
シフォラデナントは、次のようないくつかの科学研究への応用があります。
化学: さまざまな化学反応におけるアデノシン2A受容体の役割を研究するためのツール化合物として使用されます。
生物学: アデノシン2A受容体を含む生物学的経路と、免疫調節におけるそれらの役割を調査するために使用されます。
医学: 腫瘍微小環境を調節し、免疫抑制を軽減することにより、がん免疫療法の有効性を高める可能性について研究されています.
類似化合物との比較
シフォラデナントは、アデノシン2A受容体に対する高い選択性と効力でユニークです。 類似の化合物には、次のようなものがあります。
カフェイン: アデノシン2A受容体にも結合しますが、選択性が低い、非選択的なアデノシン受容体拮抗薬です。
テオフィリン: カフェインと同様の特性を持つ、別の非選択的なアデノシン受容体拮抗薬です。
SCH 58261: 潜在的な治療応用について研究されている、選択的なアデノシン2A受容体拮抗薬です.
特性
IUPAC Name |
7-(5-methylfuran-2-yl)-3-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c1-12-5-6-16(30-12)17-18-19(24-20(21)23-17)27(26-25-18)9-13-3-2-4-14(22-13)10-29-15-7-8-28-11-15/h2-6,15H,7-11H2,1H3,(H2,21,23,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURQKNMKCGYWRJ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)COC5CCOC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)CO[C@H]5CCOC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202402-40-1 | |
| Record name | Ciforadenant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202402401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciforadenant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CIFORADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KFO2187CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Ciforadenant exert its anti-tumor effects?
A1: Ciforadenant functions by selectively and reversibly binding to Adenosine A2A Receptors (ADORA2A) found on the surface of immune cells, including T-lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells (DCs). [] Within the tumor microenvironment (TME), tumor cells release adenosine, which can suppress the anti-tumor activity of immune cells by binding to these A2A receptors. Ciforadenant effectively blocks this adenosine-mediated immunosuppression, allowing the immune system to mount a more robust attack against tumor cells. [, ]
Q2: What is the connection between adenosine, tumor metabolism, and Ciforadenant's mechanism of action?
A2: Renal cell carcinoma (RCC) exhibits high glycolytic activity, leading to increased adenosine triphosphate (ATP) production. To sustain their rapid proliferation, RCC cells export ATP, which is subsequently hydrolyzed to adenosine by CD39/CD73 enzymes in the TME. [] This accumulation of adenosine contributes to the immunosuppressive environment, hindering effective anti-tumor responses. By blocking A2A receptors, Ciforadenant counteracts this immunosuppressive effect, potentially enhancing the efficacy of existing immunotherapies like CTLA4 and PD1 blockade. []
Q3: What evidence supports the use of Ciforadenant in combination with other immunotherapies?
A3: Preclinical studies have demonstrated the potential of Ciforadenant to enhance the efficacy of combined CTLA4 and PD1 blockade. In some instances, this triple combination therapy even led to the complete elimination of established tumors in preclinical models. [] Furthermore, a first-in-human study revealed that Ciforadenant, in combination with the anti-PD-L1 antibody atezolizumab, demonstrated safety and promising activity in patients with RCC. This combination therapy yielded a median progression-free survival (mPFS) of 5.8 months and a remarkable 90% overall survival probability at 25 months. []
Q4: What is the significance of CD68+ tumor-associated myeloid cells in relation to Ciforadenant's activity?
A4: Research suggests that CD68+ tumor-associated myeloid cells within the TME might be key targets of adenosine-induced gene products. [] These cells likely play a role in mediating the immunosuppressive effects of adenosine. Interestingly, the presence of these cells and their associated gene expression signature in pre-treatment tumor biopsies could potentially serve as a predictor of response to Ciforadenant therapy in RCC patients. [] This finding highlights the importance of understanding the interplay between the tumor microenvironment, adenosine signaling, and immune cell populations for optimizing cancer treatment strategies.
Q5: What insights do clinical trials provide about the potential of Ciforadenant in cancer treatment?
A5: Early-phase clinical trials investigating Ciforadenant have demonstrated encouraging results in patients with treatment-refractory RCC. One such trial, focusing on individuals with advanced RCC who had progressed on previous therapies, showed promising tumor regression, disease control, and survival benefits with Ciforadenant monotherapy. [] Furthermore, the combination of Ciforadenant with atezolizumab in a different cohort of patients with advanced RCC showed noteworthy clinical responses, including in individuals who had progressed on PD-(L)1 inhibitors. [] These findings highlight the potential of Ciforadenant, both as a single agent and in combination therapies, for treating RCC and potentially other cancer types. Further investigation in larger and later-phase clinical trials is warranted to confirm these findings and establish the optimal therapeutic strategies for this novel immunotherapeutic agent.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


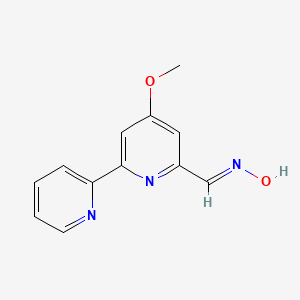
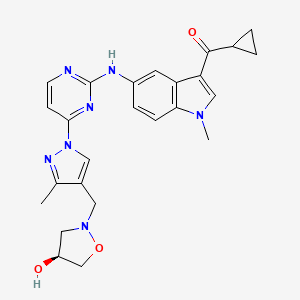

![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)
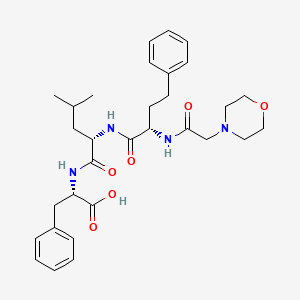
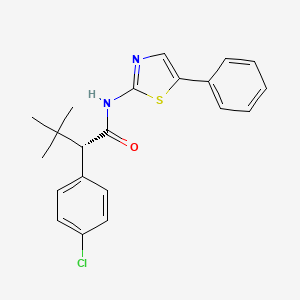

![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride](/img/structure/B606626.png)
